Corydalmine
CAS No.: 30413-84-4
Cat. No.: VC20865283
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30413-84-4 |
---|---|
Molecular Formula | C20H23NO4 |
Molecular Weight | 341.4 g/mol |
IUPAC Name | (13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol |
Standard InChI | InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 |
Standard InChI Key | DIHXHTWYVOYYDC-INIZCTEOSA-N |
Isomeric SMILES | COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC |
SMILES | COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC |
Canonical SMILES | COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC |
Appearance | Powder |
Introduction
Chemical Properties and Structure
Corydalmine is an alkaloid with the molecular formula C₂₀H₂₃NO₄ and a molecular weight of 341.4 daltons . It is characterized by the following physical and chemical properties:
Property | Value |
---|---|
CAS Number | 30413-84-4 |
Molecular Formula | C₂₀H₂₃NO₄ |
Molecular Weight | 341.4 |
Melting Point | 177-178°C |
Boiling Point | 501.2±50.0°C (Predicted) |
Density | 1.29 |
Recommended Storage | -20°C |
The compound exists as a powder and demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Structurally, corydalmine contains a tetracyclic framework with an isoquinolino[3,2-a]isoquinoline core structure. The compound is also known by several synonyms including kikemanin, kikemanine, and schefferine .
Natural Sources and Isolation
Corydalmine is primarily isolated from plants belonging to the Corydalis genus in the Fumariaceae family. One significant source is Corydalis chaerophylla D.C Prodr., a glabrous herb distributed throughout the Himalayas and Nepal at altitudes of 2130-2770 meters . The isolation of corydalmine from this plant represents a notable finding, as it was the first report of an alkaloid identified in C. chaerophylla .
The isolation process typically involves extraction using methanol and chloroform, followed by purification steps. The compound can be identified through various analytical techniques, including IR spectroscopy, 1H NMR, and 13C NMR spectral data analysis . Different stereoisomers of corydalmine exist, with l-corydalmine (levo-corydalmine) being a particularly studied form with specific pharmacological activities .
Biological Activities
Antimicrobial Properties
Corydalmine demonstrates significant antimicrobial activities against several pathogens. It exhibits antibacterial effects against Staphylococcus aureus and methicillin-resistant S. aureus strains, suggesting potential applications in combating antibiotic-resistant bacteria .
The compound also shows remarkable antifungal properties. Research has demonstrated that 1-corydalmine significantly inhibits spore germination of various plant pathogenic and saprophytic fungi at concentrations ranging from 100 to 1500 ppm . The affected fungi include:
-
Alternaria brassicae
-
A. brassicicola
-
A. solani
-
Curvularia lunata
-
C. maculans
-
Curvularia species
-
C. pallscens
-
Erysiphe pisi
-
Fusarium udum
-
Helminthosporium species
-
H. penniseti
-
Heterosporium species
Among these fungi, Curvularia lunata showed particularly high sensitivity to corydalmine, with significant inhibition observed even at concentrations as low as 250 ppm . This broad-spectrum antifungal activity positions corydalmine as a potential natural fungicide for agricultural applications.
Analgesic Properties
Corydalmine exhibits potent analgesic activity in preclinical models and is currently under development as an oral analgesic agent . The levo-isomer of corydalmine (l-CDL) has shown particularly promising results in pain management studies.
Research indicates that l-corydalmine effectively alleviates bone cancer pain, demonstrating its potential in managing chronic pain conditions . What makes this compound particularly interesting is its ability to attenuate morphine tolerance at nonanalgesic doses in rats with chronic bone cancer pain . This suggests that l-corydalmine could potentially be used as an adjunct therapy to enhance the long-term efficacy of morphine in pain management by preventing tolerance development.
Pharmacological Mechanisms
D2 Dopamine Receptor Interactions
One of the primary mechanisms through which l-corydalmine exerts its effects on morphine tolerance is through selective blockade of spinal D2 dopamine receptors (D2DR) . Research has shown that l-corydalmine exhibits micromolar affinity for D2DR in cell line studies.
The intrathecal administration of l-corydalmine significantly attenuates morphine tolerance in mice, an effect that can be reversed by the administration of a D2DR agonist . This mechanism appears to be specific to morphine tolerance, as l-corydalmine also inhibits tolerance induced by the μ-opioid receptor (MOR) agonist DAMGO .
Signaling Pathway Modulation
Beyond receptor interactions, l-corydalmine influences intracellular signaling pathways involved in morphine tolerance. Studies demonstrate that l-corydalmine decreases the elevation of phosphorylated Akt and MAPK (Mitogen-Activated Protein Kinase) levels in the spinal cord .
This modulation occurs through the inhibition of the phosphatidylinositol 3 kinase (PI3K)/Akt-dependent MAPK phosphorylation pathway via the μ-opioid receptor (MOR) . The significance of this pathway in morphine tolerance is supported by the observation that intrathecal administration of a PI3K inhibitor also attenuates DAMGO-induced tolerance . This multi-faceted mechanism suggests that corydalmine's effects extend beyond simple receptor antagonism to complex intracellular signaling modulation.
Research Methods and Experimental Approaches
Research on corydalmine employs diverse methodological approaches. For antifungal activity studies, stock solutions of 1-corydalmine (1000 ppm) are typically prepared by dissolving the compound in methanol and chloroform (1:1), followed by dilution to achieve various test concentrations ranging from 100 to 1500 μl-1 .
For spore germination studies, drops (approximately 30-40 μl) of different concentrations of corydalmine are placed on grease-free glass slides to observe their effect on fungal spore development . This methodology allows for direct observation of corydalmine's inhibitory effect on fungal growth.
In pharmacological studies investigating morphine tolerance, both in vitro and in vivo approaches are employed:
-
In vitro studies utilize D2/CHO-K1 cell lines to assess receptor binding and affinity
-
In vivo studies involve intrathecal administration of l-corydalmine in mice and rats, with subsequent behavioral testing to evaluate analgesic effects and development of tolerance
-
Molecular studies examine changes in protein phosphorylation through Western blotting and other molecular biological techniques
These diverse experimental approaches provide a comprehensive understanding of corydalmine's biological activities and mechanisms of action.
Comparison with Related Compounds
Corydalmine is one of several alkaloids found in Corydalis species, each with distinct pharmacological profiles. While similar in structure to compounds like corydaline and tetrahydropalmatine, corydalmine exhibits unique properties and activities.
The alkaloid content in Corydalis species, particularly Corydalis yanhusuo, shows significant variability across different preparations, as demonstrated by research analyzing dietary supplements . This variability underscores the importance of standardized extraction and purification methods when studying these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume